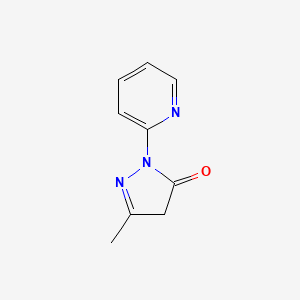
1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is an organic molecule that contains a phenylsulfonyl group, a tetrahydroquinoline group, and a m-tolyl urea group. These groups are common in many pharmaceuticals and synthetic organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The phenylsulfonyl and m-tolyl groups are aromatic, while the tetrahydroquinoline group is a heterocyclic compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Enzyme Inhibition and Selectivity Studies
Phenylethanolamine N-methyltransferase (PNMT) Inhibition : A key research focus is the compound's potent inhibition of PNMT, an enzyme critical in epinephrine synthesis. Studies have explored the structural features necessary for selective inhibition of PNMT over other receptors, such as alpha 2-adrenoceptor, highlighting the compound's selectivity and potential therapeutic importance (Grunewald et al., 1997).
Potency and Blood-Brain Barrier Penetration : Research has also focused on enhancing the compound's potency and ability to penetrate the blood-brain barrier. Modifications to the sulfonamide nitrogen of similar compounds have been explored to achieve higher potency and selectivity for PNMT, indicating potential for neurological applications (Romero et al., 2004).
Radical Cyclizations and Chemical Transformations
Radical Cyclization Reactions : The compound has been studied in the context of radical cyclizations, offering insights into the formation of stable polycyclic imines. This research is significant for understanding the chemical properties and potential applications in synthetic chemistry (Zhang et al., 2013).
Halosulfonylation Processes : The compound's role in halosulfonylation of 1,7-enynes has been investigated. This process is key for synthesizing functionally dense molecules, indicating its utility in complex organic syntheses (Zhu et al., 2016).
Antimicrobial and Antifungal Applications
Antimicrobial Activity : Some derivatives of the compound have been studied for their antimicrobial properties. The investigation into these derivatives' effects against pathogenic strains suggests potential applications in combating microbial infections (Elkholy and Morsy, 2006).
Antifungal Screening : Novel derivatives have also been synthesized and examined for their antifungal effects. The promising results against nominated pathogenic strains indicate the compound's potential in developing new antifungal agents (Zaki et al., 2021).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-17-7-5-9-19(15-17)24-23(27)25-20-13-12-18-8-6-14-26(22(18)16-20)30(28,29)21-10-3-2-4-11-21/h2-5,7,9-13,15-16H,6,8,14H2,1H3,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUNXILPAOLPKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Chloromethyl)-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazole hydrochloride](/img/structure/B2471703.png)
![1-methyl-9-(2-phenylethyl)-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2471704.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide](/img/structure/B2471705.png)

![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2471710.png)
![N-(1-cyanocyclopentyl)-2-[cyclohexyl(methyl)amino]acetamide](/img/structure/B2471713.png)


![3-Methyl-7,12-dioxaspiro[5.6]dodecane](/img/structure/B2471718.png)
![Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate;sulfuric acid](/img/structure/B2471720.png)
![Diethyl 5-(2-(benzo[d]oxazol-2-ylthio)acetamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2471721.png)
![1,7-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2471722.png)

![2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2471724.png)